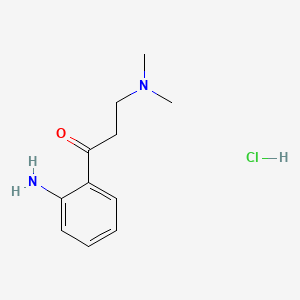
Propiophenone, 2'-amino-3-(dimethylamino)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of both amino and dimethylamino groups attached to the propiophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride typically involves the reaction of dimethylamine with a suitable precursor. One common method involves the substitution reaction of dimethylamine with 3-chloro-1,2-propanediol in the presence of an alkali such as sodium methoxide. The reaction is carried out in a solvent mixture of water and methanol at controlled temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically involving reducing agents such as lithium aluminum hydride.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain biological pathways.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and polymers
Mechanism of Action
The mechanism of action of Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride involves its interaction with specific molecular targets. The amino and dimethylamino groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylamine (Aniline): Similar in structure but lacks the dimethylamino group.
Dimethylamine: Contains the dimethylamino group but lacks the aromatic ring structure.
Uniqueness
Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride is unique due to the presence of both amino and dimethylamino groups attached to the aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
51736-48-2 |
|---|---|
Molecular Formula |
C11H17ClN2O |
Molecular Weight |
228.72 g/mol |
IUPAC Name |
1-(2-aminophenyl)-3-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-13(2)8-7-11(14)9-5-3-4-6-10(9)12;/h3-6H,7-8,12H2,1-2H3;1H |
InChI Key |
SEQKYLMCGILZEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=CC=C1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















